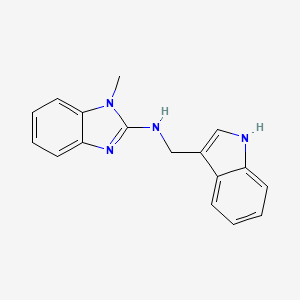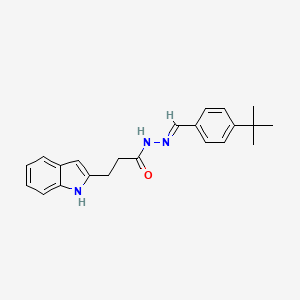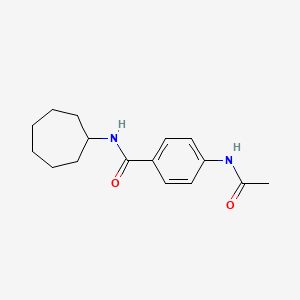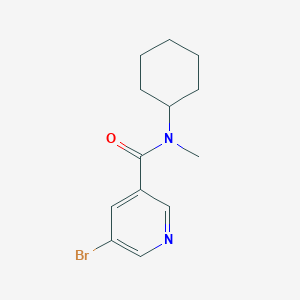![molecular formula C18H13ClFN3O2 B5536126 2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)
2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis process of compounds similar to "2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide" typically involves multiple steps, including chlorination, aminolysis, reduction, condensation, and reduction steps. An example process for synthesizing a related compound involved starting from 2-nitrobenzoic acid and proceeded through five steps, demonstrating the complexity and the need for precise conditions to achieve the desired product (Gong Ping, 2007).
Chemical Reactions and Properties Chemical reactions involving similar compounds often include hydrolysis, where specific precursors are transformed into more complex structures through reactions with solvents like sodium hydroxide or hydrochloric acid, showcasing the compound's reactive capabilities and its potential transformations (T. Kuraishi, 1960).
Physical Properties Analysis The physical properties of related compounds have been extensively studied, providing insights into their stability, crystallinity, and solubility. X-ray diffraction, IR, NMR, and UV–Vis spectra are commonly used techniques to characterize these properties, revealing the compounds' optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties (S. Demir, Ahmet Oral Sarıoğlu, S. Güler, N. Dege, M. Sönmez, 2016).
Chemical Properties Analysis Chemical properties, including reactivity and the potential for forming derivatives, are crucial for understanding the versatility of compounds like "2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide." Studies on related molecules have shown various chemical reactions, indicating the potential for diverse applications in synthesis and design of new molecules (G. Heinisch, N. Haider, J. Moshuber, 1994).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
The compound 2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, due to its structural features, is likely to be a subject of interest in studies related to the synthesis and spectroscopic properties of novel organic compounds. For instance, research on thiourea derivatives, which share some structural similarities, demonstrated significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. These results highlight the potential of such compounds for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activity and Herbicidal Potential
Another aspect of scientific research applications involves the evaluation of biological activity. The compound 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which bears resemblance in part to the compound , was synthesized and its crystal structure determined. Its preliminary herbicidal activity was tested, showing an inhibition rate to seedling growth of barnyard grass. This suggests a potential avenue for the development of novel herbicidal agents (Li, Wang, Li, & Song, 2008).
Antimicrobial Applications
Further applications include the exploration of antimicrobial properties. Synthesis of fluorobenzamides containing thiazole and thiazolidine, compounds with a structural motif that includes elements such as fluorine and chloro groups similar to the compound , showed promising antimicrobial activity against a range of pathogens. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial activity, indicating the critical role of halogenation in determining biological activity (Desai, Rajpara, & Joshi, 2013).
Pharmacological Studies
In pharmacological contexts, compounds with structural features similar to 2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide are investigated for their potential as drug candidates. For example, the study of serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a molecular imaging probe highlights the importance of fluorinated compounds in the development of diagnostic and therapeutic tools (Kepe et al., 2006).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. For Saflufenacil, it works by inhibiting protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c1-11-2-9-17(23-22-11)25-14-6-4-13(5-7-14)21-18(24)15-8-3-12(20)10-16(15)19/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICXDPRHWCABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)
![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)
